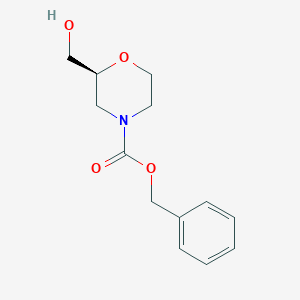

benzyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate

Description

Properties

IUPAC Name |

benzyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-9-12-8-14(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVTXHHMCVAPDT-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1C(=O)OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate typically involves the reaction of morpholine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formaldehyde to introduce the hydroxymethyl group. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylate group can be reduced to form an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Benzyl (2S)-2-(carboxymethyl)morpholine-4-carboxylate.

Reduction: Benzyl (2S)-2-(hydroxymethyl)morpholine-4-methanol.

Substitution: Various substituted benzyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylates.

Scientific Research Applications

Chemistry

Benzyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate serves as a valuable building block in organic synthesis. Its structural properties allow it to participate in various chemical reactions, making it useful for the development of more complex organic molecules.

Key Reactions :

- Esterification : Reacts with carboxylic acids to form esters.

- Nucleophilic Substitution : Can undergo substitution reactions to introduce different functional groups.

Biology

This compound has been studied for its potential interactions with biological molecules. Its morpholine structure is known to influence biological activity, making it a candidate for pharmacological research.

Biological Activities :

- Enzyme Inhibition : May inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Potentially modulates receptor activities, influencing various physiological responses.

Medicine

This compound is investigated for its therapeutic properties, particularly in the treatment of neurological disorders and as a precursor for pharmaceutical compounds.

Therapeutic Potential :

- Neuroprotective Effects : Exhibits protective effects on neurons in models of neurodegeneration.

- Anti-Cancer Activity : Shown to reduce tumor size in xenograft models.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Useful in esterification and nucleophilic substitution reactions |

| Biology | Interaction with biological molecules | Potential enzyme inhibition and receptor modulation |

| Medicine | Therapeutic properties | Neuroprotection and anti-cancer effects |

Case Study 1: Anti-Cancer Activity

A study evaluated the effects of this compound on tumor growth using xenograft models. The results indicated a significant reduction in tumor size and weight after four weeks of treatment, suggesting its potential as an anti-cancer agent.

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by neurotoxins, this compound demonstrated protective effects on dopaminergic neurons. The findings highlight its potential utility in developing treatments for neurodegenerative diseases such as Parkinson's disease.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The hydroxymethyl group may play a crucial role in binding to the active site of enzymes, while the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl (2R,3S)-6-Oxo-2,3-Diphenylmorpholine-4-Carboxylate

- Molecular Formula: C₂₄H₂₁NO₄ (MW: 387.43 g/mol)

- Key Features :

- Contains a 6-oxo group and diphenyl substituents at positions 2 and 3.

- Higher lipophilicity due to aromatic rings, reducing water solubility compared to the hydroxymethyl analog.

- Used in asymmetric catalysis and as a precursor for bioactive molecules.

| Property | Target Compound (2S) | Diphenyl Analog (2R,3S) |

|---|---|---|

| Molecular Weight | 251.28 | 387.43 |

| Functional Groups | Hydroxymethyl, benzyl ester | 6-Oxo, diphenyl, benzyl ester |

| Boiling Point (°C) | 413 (predicted) | Not reported |

| Solubility | Moderate (polar) | Low (lipophilic) |

Key Difference: The diphenyl analog’s bulky substituents hinder solubility but enhance stability in organic solvents, making it suitable for non-polar reaction environments .

tert-Butyl (2S)-2-[(1S)-1,2-Dihydroxyethyl]Morpholine-4-Carboxylate

- Molecular Formula: C₁₁H₂₁NO₅ (MW: 247.29 g/mol)

- Key Features :

- tert-Butyl ester instead of benzyl, offering acid-labile protection.

- Dihydroxyethyl group at position 2 increases hydrogen-bonding capacity.

- Used in chiral resolution and as a building block for antiviral agents.

- Synthesis : Prepared via Boc-protection of L-serine derivatives .

| Property | Target Compound (2S) | tert-Butyl Analog |

|---|---|---|

| Ester Group | Benzyl (stable) | tert-Butyl (acid-sensitive) |

| Hydroxyl Substituents | 1 (hydroxymethyl) | 2 (dihydroxyethyl) |

| Applications | Peptide synthesis | Chiral intermediates |

Key Difference: The tert-butyl analog’s acid-sensitive ester facilitates deprotection under mild conditions, whereas the benzyl group in the target compound requires hydrogenolysis .

Benzyl Carbamate Derivatives (e.g., Compound 6 in )

- Example: Benzyl (1S)-2-hydrazino-1-(hydroxymethyl)-2-oxoethylcarbamate

- Molecular Formula : C₁₂H₁₅N₃O₄ (MW: 289.27 g/mol)

- Key Features :

- Contains a hydrazine moiety and hydroxymethyl group .

- Synthesized for antitubercular activity screening.

- Demonstrates higher reactivity due to the hydrazine group.

| Property | Target Compound (2S) | Benzyl Carbamate Derivative |

|---|---|---|

| Core Structure | Morpholine ring | Ethylcarbamate chain |

| Bioactivity | Intermediate | Antitubercular candidate |

| Reactivity | Moderate | High (hydrazine-mediated) |

Key Difference : The carbamate derivative’s hydrazine group enables Schiff base formation, a reactivity absent in the morpholine-based target compound .

Research Findings and Implications

Stereochemical Impact : The (2S)-configuration of the target compound may confer enantioselectivity in enzyme inhibition, unlike racemic mixtures of analogs like the diphenyl derivative .

Solubility vs. Stability : Hydroxymethyl-substituted morpholines (e.g., the target compound) balance polarity and stability, whereas tert-butyl analogs prioritize easy deprotection .

Synthetic Utility : Benzyl esters are preferred in solid-phase peptide synthesis, whereas hydrazine-containing derivatives () are tailored for bioactive molecule development .

Biological Activity

Benzyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound has the molecular formula C13H17NO4. The synthesis typically involves several steps:

- Hydroxymethylation : Morpholine is reacted with formaldehyde to introduce the hydroxymethyl group.

- Protection : The hydroxymethyl group is protected using a benzyl group.

- Carboxylation : The protected morpholine derivative reacts with benzyl chloroformate to introduce the carboxylate ester group.

- Deprotection : The protecting group is removed to yield the final product.

This compound has been investigated for its potential as a biochemical probe in studying enzyme activity and protein interactions. It may act as an inhibitor or activator of enzymes by binding to active or allosteric sites, influencing various biological pathways .

Antimicrobial Properties

Recent studies have highlighted the antibacterial and antifungal activities of morpholine derivatives, suggesting that this compound may exhibit similar properties. For instance, related compounds have shown significant inhibitory effects against various Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different strains .

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Potential Therapeutic Applications

This compound is being explored for its potential therapeutic properties, including its role as a precursor in pharmaceutical synthesis. Its structural features suggest it could be beneficial in developing drugs targeting specific biological pathways, particularly in cancer treatment and enzyme modulation .

Case Studies and Research Findings

- Antitumor Activity : In vitro studies have shown that morpholine derivatives can reduce cell viability in aggressive cancer cell lines, indicating potential antitumor properties. For example, a related compound decreased the viability of MDA-MB-231 breast cancer cells by over 50% at a concentration of 10 μM after three days of treatment .

- Structure-Activity Relationship (SAR) : Research on SAR has indicated that modifications to the hydroxymethyl side chain significantly influence biological activity, with certain substitutions enhancing inhibitory effects against target enzymes .

Q & A

Basic: What are the critical steps in synthesizing benzyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate, and how are stereochemical integrity and purity ensured?

Answer:

The synthesis typically involves:

- Protection of functional groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect amines, as seen in analogous morpholine derivatives (e.g., tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate) .

- Hydrazine coupling : Reaction with hydrazine derivatives under anhydrous conditions (e.g., ethanol or THF) to form hydrazones or oxazolidinones .

- Deprotection and purification : Chromatographic techniques (e.g., silica gel column) are employed to isolate intermediates, followed by recrystallization for stereochemical purity .

- Key quality checks : Melting point analysis, chiral HPLC, and optical rotation measurements ensure enantiomeric excess >95% .

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:

- 1H/13C-NMR : Assigns stereochemistry and confirms regioselectivity. For example, the (2S) configuration is validated via coupling constants (e.g., J = 3–5 Hz for axial protons in morpholine rings) .

- IR spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylates, -OH stretch at ~3400 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 294.3 for C14H19NO5) and fragmentation patterns .

- X-ray crystallography : Resolves solid-state conformation, as demonstrated in related oxazolidinone derivatives .

Advanced: How can researchers optimize reaction conditions to mitigate racemization during the synthesis of this compound?

Answer:

- Temperature control : Maintain reactions below 0°C during nucleophilic substitutions to minimize epimerization .

- Solvent selection : Use polar aprotic solvents (e.g., THF) to stabilize transition states and reduce side reactions .

- Catalytic additives : Employ chiral auxiliaries (e.g., (S)-prolinol derivatives) or Lewis acids (e.g., ZnCl₂) to enhance stereoselectivity .

- Real-time monitoring : In-situ FTIR or Raman spectroscopy tracks reaction progress and detects intermediates prone to racemization .

Advanced: How should researchers address contradictory spectral data (e.g., NMR splitting patterns vs. computational predictions) for this compound?

Answer:

- Dynamic effects analysis : Investigate conformational flexibility via variable-temperature NMR to resolve splitting discrepancies caused by ring puckering in the morpholine moiety .

- DFT calculations : Compare experimental 13C-NMR shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-31G* basis sets) to validate assignments .

- Isotopic labeling : Use deuterated analogs to distinguish overlapping proton signals in crowded regions (e.g., hydroxymethyl groups) .

Advanced: What strategies enable regioselective functionalization of this compound for drug discovery applications?

Answer:

- Directed C–H activation : Utilize palladium catalysts with directing groups (e.g., pyridine or morpholine N-oxide) to selectively modify the hydroxymethyl or benzyl positions .

- Protection-deprotection sequences : Temporarily block reactive sites (e.g., silyl ether protection of -OH groups) to enable selective alkylation or acylation at the morpholine nitrogen .

- Multicomponent reactions : Leverage Ugi or Passerini reactions to introduce diversity while preserving stereochemistry .

Advanced: How can computational tools predict the metabolic stability or toxicity of derivatives of this compound?

Answer:

- ADMET prediction platforms : Use tools like PISTACHIO or REAXYS to model metabolic pathways (e.g., cytochrome P450 interactions) and identify labile sites (e.g., ester hydrolysis) .

- Molecular docking : Simulate binding to off-target proteins (e.g., hERG channels) to assess cardiotoxicity risks .

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with bioavailability using quantitative structure-activity relationship (QSAR) datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.